molecular formula C7H5F3NaO3S B12313583 CID 53444036

CID 53444036

Cat. No.: B12313583
M. Wt: 249.16 g/mol
InChI Key: QJRBXKKJMZVWDF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H4F3NaO3S and a molecular weight of 248.15 g/mol . It is known for its unique trifluoromethoxy group attached to a benzenesulfinic acid moiety, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with a suitable reducing agent, such as sodium sulfite, under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to participate in various chemical reactions due to the presence of the trifluoromethoxy group. This group enhances the compound’s reactivity and stability, allowing it to interact with molecular targets such as enzymes and proteins. The pathways involved include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfinic acid sodium salt
  • 4-Methoxybenzenesulfinic acid sodium salt
  • 4-Chlorobenzenesulfinic acid sodium salt

Uniqueness

4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in chemical synthesis and research.

Properties

Molecular Formula

C7H5F3NaO3S

Molecular Weight

249.16 g/mol

InChI

InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);

InChI Key

QJRBXKKJMZVWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)O.[Na]

Origin of Product

United States

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